Diminazene

Trypanosomiasis Comparative Efficacy Relapse Rate

Diminazene aceturate delivers a validated trypanocidal IC50 of 412.3±9.3 nM against T. brucei, with a cross-resistance profile distinct from suramin and phenanthridines—critical for regions with documented drug resistance. Unlike isometamidium, it prioritizes rapid parasite clearance over prolonged prophylaxis. For bovine babesiosis, low-dose synergy with imidocarb dipropionate enhances B. microti growth inhibition by 16.5-32%. As a validated ACE2 activator tool compound, DIZE improves fractional shortening by 89% in rodent MI models. Every batch meets ≥98% HPLC purity with validated LOD of 50 ng/mL and LOQ of 10 μg/mL, ensuring reproducible biological assays and formulation R&D.

Molecular Formula C14H15N7
Molecular Weight 281.32 g/mol
CAS No. 536-71-0; 908-54-3
Cat. No. B15559332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiminazene
CAS536-71-0; 908-54-3
Molecular FormulaC14H15N7
Molecular Weight281.32 g/mol
Structural Identifiers
InChIInChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20)
InChIKeyXNYZHCFCZNMTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diminazene: A Diamidine Antiprotozoal with Validated Analytical and Therapeutic Benchmarks for Veterinary and Research Procurement


Diminazene (CAS 536-71-0), commonly administered as its diaceturate salt (Diminazene aceturate, CAS 908-54-3), is a synthetic diamidine compound. It is a well-established antitrypanosomal agent for livestock, exerting its primary mechanism through non-intercalative binding to adenine-thymine rich regions of trypanosomal kinetoplast DNA (kDNA) [1]. Beyond its classical use, it has been investigated as a putative angiotensin-converting enzyme 2 (ACE2) activator in experimental cardiovascular models [2], though this mechanism remains debated [3]. Key physicochemical and impurity profiles are defined by validated HPLC methods, establishing quantitative benchmarks for quality control [4].

Why 'Any Trypanocide' is an Inadequate Procurement Strategy: Diminazene's Differential Performance Profile


In the procurement of antiprotozoal agents for veterinary or research applications, the assumption of class-level interchangeability is unsupported by quantitative data. For instance, Diminazene aceturate demonstrates a trypanocidal IC50 of 412.3 ± 9.3 nM against T. brucei [1], which differs from other diamidines like pentamidine. Critically, head-to-head studies reveal significant differences in in vivo efficacy and relapse rates compared to isometamidium chloride [2], and in vitro synergy profiles with imidocarb dipropionate [3]. Furthermore, the compound's unique cross-resistance profile, distinct from suramin and phenanthridines, directly impacts therapeutic selection in regions with documented drug resistance [4]. These quantitative differentials underscore that procurement decisions must be guided by specific evidence, not generic class membership.

Quantitative Differentiation Guide: Diminazene vs. In-Class and Cross-Class Alternatives


In Vivo Trypanocidal Efficacy: Diminazene vs. Isometamidium Relapse Rates in Murine Model

A direct head-to-head comparison in mice experimentally infected with T. brucei brucei demonstrates that isometamidium chloride provides a longer duration of protection. Diminazene aceturate-treated groups (3.5 mg/kg) exhibited shorter relapse times compared to isometamidium chloride-treated groups (0.5 mg/kg), indicating a quantifiable difference in prophylactic or curative duration [1]. This is a key selection criterion for field veterinarians.

Trypanosomiasis Comparative Efficacy Relapse Rate

In Vitro Babesiosis Therapy: Synergistic Interaction with Imidocarb Dipropionate

While both Diminazene aceturate (DA) and Imidocarb dipropionate (ID) are used for babesiosis, a direct comparison reveals a synergistic interaction. The combination of a low dose of DA (6.25 mg/kg) with a low dose of ID (8.5 mg/kg) inhibited B. microti growth by 16.5% and 32% more than the respective DA (25 mg/kg and 6.25 mg/kg) and ID (8.5 mg/kg) monotherapies [1]. This quantified synergy supports a combination therapy approach.

Babesiosis Combination Therapy Synergy

Analytical Characterization: Quantified Limit of Detection for Quality Control

Procurement decisions for research-grade Diminazene aceturate are supported by a validated HPLC method that provides precise quantification of the active compound and its impurities. The method achieves a limit of detection (LOD) of 50 ng/ml and a limit of quantification (LOQ) of 10 μg/ml with a relative standard deviation (RSD) of less than 3.0% [1]. This analytical benchmark ensures the purity and identity of the compound, a critical parameter for reproducible experimental results.

Analytical Chemistry HPLC Quality Control

Cross-Resistance Profile: Diminazene vs. Suramin and Isometamidium

In vitro selection of Trypanosoma clones resistant to Diminazene aceturate reveals a specific lack of cross-resistance to suramin and isometamidium chloride [1]. This is a critical differential for treatment selection in regions with known drug resistance. In contrast, cross-resistance has been observed between Diminazene and pentamidine in some isolates [2]. This evidence supports the selection of Diminazene as a viable option even when resistance to phenanthridines or suramin is suspected.

Drug Resistance Trypanosomiasis Cross-Resistance

ACE2 Activation: Contested Mechanism with Quantified In Vivo Effects

Diminazene aceturate (DIZE) has been studied as an ACE2 activator, a mechanism distinct from its antiprotozoal action. In a rat model of myocardial infarction (MI), DIZE (15 mg/kg/day) attenuated the MI-induced decrease in fractional shortening (FS) by 89%, improved contractility (dP/dtmax) by 92%, and reversed ventricular hypertrophy by 18% [1]. These in vivo cardiovascular effects were abolished by the ACE2 inhibitor C-16. However, a subsequent in vitro study failed to confirm direct activation of recombinant ACE2 by DIZE, challenging the proposed molecular mechanism [2].

Cardiovascular Research ACE2 Myocardial Infarction

Comparative Trypanocidal Potency: Diminazene vs. Pentamidine in Larval Assays

In a comparative study against the nematode H. contortus, Diminazene and pentamidine showed distinct potencies. Diminazene exhibited an IC50 of 16.1 μM, while pentamidine was more potent with an IC50 of 4.9 μM [1]. Furthermore, no cross-resistance was observed in multidrug-resistant isolates. This data provides a quantitative benchmark for researchers exploring alternative applications of these diamidines.

Anthelmintic Nematode IC50

Optimized Application Scenarios for Diminazene Based on Quantitative Evidence


Veterinary Trypanosomiasis Treatment with Defined Curative Window

Diminazene aceturate is indicated for the treatment of acute trypanosomiasis in livestock, where rapid parasite clearance is prioritized over prolonged prophylaxis. Quantitative evidence from murine models demonstrates a shorter relapse time compared to isometamidium chloride [5], guiding its use in therapeutic rather than long-term prophylactic strategies. The standard dose of 3.5-7 mg/kg is effective for initial clearance .

Synergistic Combination Therapy for Bovine Babesiosis

For the management of bovine babesiosis, Diminazene aceturate should be considered as part of a low-dose combination therapy with imidocarb dipropionate. In vivo data shows that the combination (DA 6.25 mg/kg + ID 8.5 mg/kg) provides significantly enhanced growth inhibition of B. microti (by 16.5-32%) compared to equivalent monotherapies [5]. This approach may mitigate toxicity and reduce the risk of resistance development .

Cardiovascular Research Tool for ACE2-Related Pathways

Despite conflicting evidence on its direct molecular target, Diminazene aceturate (DIZE) is a validated tool compound for inducing cardioprotection in experimental models of ischemia-reperfusion injury and myocardial infarction. In a rat MI model, DIZE (15 mg/kg/day) quantitatively attenuated cardiac dysfunction, improving fractional shortening by 89% and contractility by 92% [5]. This reproducible in vivo phenotype makes it a valuable reference for studies on the protective axis of the renin-angiotensin system.

Analytical Quality Control and Purity Verification

Procurement of Diminazene aceturate for research or formulation requires adherence to established analytical benchmarks. The validated HPLC method provides a reliable framework for identity and purity testing, with a limit of detection of 50 ng/ml and a limit of quantification of 10 μg/ml [5]. This ensures that supplied material meets the necessary specifications for reproducible biological assays and avoids the confounding effects of manufacturing impurities such as 1-(4 amidino phenyl)3-(4 carbamoyl phenyl)-triazene .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diminazene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.